5-Benzyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
5-Benzyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzylamine with benzyl alcohol and 4-nitrobenzaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis have been explored to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Benzyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A simpler structure with similar biological activities.
Quinazolinone: Known for its anticancer and antimicrobial properties.
Benzimidazole: Exhibits a wide range of pharmacological activities.
Uniqueness
5-Benzyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline stands out due to its unique combination of a benzimidazole and quinazoline moiety, which may confer enhanced biological activity and specificity .
Properties
Molecular Formula |
C27H20N4O2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-benzyl-6-(4-nitrophenyl)-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C27H20N4O2/c32-31(33)21-16-14-20(15-17-21)27-29(18-19-8-2-1-3-9-19)24-12-6-4-10-22(24)26-28-23-11-5-7-13-25(23)30(26)27/h1-17,27H,18H2 |
InChI Key |
JYJUCQHEYWFQIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(N3C4=CC=CC=C4N=C3C5=CC=CC=C52)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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